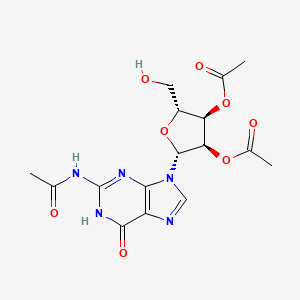

N-Acetyl-2', 3'-Acetyl-Guanosine

描述

Rationale for Acetyl Protecting Groups in Ribonucleoside Derivatization

Acetyl groups (Ac) are widely employed as protecting groups in nucleoside chemistry, particularly for the exocyclic amino groups of nucleobases and the hydroxyl groups of the ribose sugar. wikipedia.orglibretexts.org Their utility stems from a favorable balance of stability and lability.

For the protection of the N2-amino group of guanosine (B1672433), the acetyl group offers sufficient stability to withstand the conditions of oligonucleotide synthesis. google.com It prevents the amino group from participating in undesired side reactions during the phosphoramidite (B1245037) coupling steps. google.com

The 2'- and 3'-hydroxyl groups of ribonucleosides are particularly reactive and require robust protection to prevent isomerization and degradation during synthesis. Acetyl groups are frequently used for this purpose. The resulting 2',3'-O-diacetylated ribonucleosides are stable intermediates that can be selectively deprotected at the 5'-hydroxyl position for subsequent chain elongation. lookchem.com

The removal of acetyl groups is typically achieved by treatment with a mild base, such as aqueous or gaseous ammonia (B1221849) or methylamine, conditions that are generally compatible with the integrity of the synthesized RNA molecule. libretexts.org

Positioning N-Acetyl-2',3'-Acetyl-Guanosine within the Landscape of Protected Guanosine Synthons

Guanosine, with its multiple reactive sites—the N2-amino group, the O6-lactam function, and the 2', 3', and 5'-hydroxyl groups—presents a significant challenge in oligonucleotide synthesis. fiu.edu A variety of protecting group strategies have been developed to address this complexity. koreascience.krnih.govnih.gov

N-Acetyl-2',3'-O-diacetylguanosine is a key "synthon," or building block, in this landscape. broadpharm.com In this compound, the exocyclic N2-amino group is protected by an acetyl group, and the 2'- and 3'-hydroxyl groups of the ribose are also protected by acetyl groups. medkoo.com This leaves the 5'-hydroxyl group available for phosphitylation to generate the corresponding phosphoramidite, the reactive species used in automated solid-phase oligonucleotide synthesis.

The use of N-Acetyl-2',3'-O-diacetylguanosine offers a streamlined approach to the synthesis of guanosine-containing RNA sequences. The uniform use of acetyl groups for both the nucleobase and sugar protection simplifies the deprotection step, as all acetyl groups can be removed simultaneously under basic conditions. libretexts.org

However, the field is continually evolving, with researchers exploring alternative protecting groups for guanosine to improve yields and reduce side reactions. koreascience.krnih.gov These include more labile acyl groups, carbamates, and other specialized protecting groups designed to offer enhanced stability or different deprotection profiles. koreascience.kr Despite these advancements, the straightforwardness and reliability of the acetyl-based strategy ensure that N-Acetyl-2',3'-O-diacetylguanosine remains a valuable and frequently utilized synthon in the synthesis of RNA.

Structure

3D Structure

属性

分子式 |

C16H19N5O8 |

|---|---|

分子量 |

409.35 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C16H19N5O8/c1-6(23)18-16-19-13-10(14(26)20-16)17-5-21(13)15-12(28-8(3)25)11(27-7(2)24)9(4-22)29-15/h5,9,11-12,15,22H,4H2,1-3H3,(H2,18,19,20,23,26)/t9-,11-,12-,15-/m1/s1 |

InChI 键 |

KYQBEZWLVKJJHO-SDBHATRESA-N |

手性 SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |

产品来源 |

United States |

Comprehensive Synthetic Methodologies for N Acetyl 2 , 3 Acetyl Guanosine

Strategic Considerations for Regioselective Guanosine (B1672433) Acetylation

Regioselective acetylation of guanosine is a significant challenge due to the presence of multiple reactive sites: the exocyclic amine (N2) on the guanine (B1146940) base, and the 2', 3', and 5'-hydroxyl groups on the ribose moiety. acs.orgnih.gov Achieving the desired N-Acetyl-2',3'-Acetyl-Guanosine necessitates a strategy that precisely targets these specific positions while leaving the 5'-hydroxyl group unmodified.

The N2-amino group of the guanine base is a primary site for acylation. nih.govresearchgate.net Direct acetylation of guanosine often leads to a mixture of products, including N2-acetylated and diacetylated species. google.com To achieve selective N2-acetylation, transient protection strategies are often employed. One common method involves the use of trimethylsilyl (B98337) (TMS) groups to temporarily protect the hydroxyl groups and the O6 position of the guanine base. acs.orgresearchgate.net This silylation enhances the solubility of guanosine and directs the acetylation specifically to the N2 position. acs.org For instance, treatment of guanosine with trimethylsilyl chloride (TMSCl) in pyridine, followed by the addition of acetyl chloride, leads to the formation of N-acetylguanosine in high yield after desilylation. acs.org The formation of a silylated intermediate at both the O6 and amino groups has been identified, which facilitates the reaction with acetyl chloride. acs.orgresearchgate.net

Another approach involves the use of acetic anhydride (B1165640) in the presence of an acid catalyst like phosphoric acid, although this can sometimes lead to colored impurities. google.com The reaction of guanine with acetic anhydride in N,N-dimethylacetamide has also been reported to produce diacetylguanine. cdnsciencepub.com

The 2' and 3'-hydroxyl groups of the ribose are secondary alcohols and their selective acetylation in the presence of the primary 5'-hydroxyl group requires specific strategies. The reactivity of the ribose hydroxyl groups is influenced by steric and inductive effects. nih.gov While the 5'-hydroxyl is the least sterically hindered, the 2'-hydroxyl group's reactivity is enhanced by the inductive effect of neighboring oxygen atoms, which increases its acidity. nih.govumich.edu

Methods for selective 2',3'-di-O-acetylation often involve the use of protecting groups for the 5'-hydroxyl position. For example, after selective protection of the 5'-hydroxyl group with a bulky group like dimethoxytrityl (DMT), the 2' and 3'-hydroxyls can be acetylated using acetic anhydride in pyridine. umich.edu Another strategy involves the use of orthoester formation, which can then be rearranged to yield the 2',3'-di-O-acetyl derivative.

Research has also explored the use of catalytic systems for site-specific acetylation. For instance, new nucleoside derivatives containing catalytic groups like imidazole (B134444) have been designed to achieve site-specific acetylation of the 2'-OH of RNA. jst.go.jp

The 5'-hydroxyl group is the most reactive of the three hydroxyl groups on the ribose moiety due to it being a primary alcohol and the least sterically hindered. umich.edu In the synthesis of N-Acetyl-2',3'-Acetyl-Guanosine, the 5'-hydroxyl group must remain unprotected. Therefore, multistep syntheses often begin with the protection of the 5'-hydroxyl group, followed by acetylation of the N2, 2', and 3' positions, and finally, selective deprotection of the 5'-hydroxyl group.

Common protecting groups for the 5'-hydroxyl include trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT), which can be introduced regioselectively and removed under mild acidic conditions. umich.edulibretexts.org The DMT group is particularly favored in automated solid-phase synthesis due to its stability and ease of removal. umich.edu Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are also widely used for protecting the 2'-hydroxy function in nucleosides. libretexts.org

An alternative strategy involves starting with a precursor where the 5'-position is already functionalized in a way that it can be selectively deprotected at a later stage.

Precursor Compounds and Starting Material Derivatization in Guanosine Synthesis

The synthesis of N-Acetyl-2',3'-Acetyl-Guanosine typically starts from guanosine itself. researchgate.net However, due to the challenges of regioselective acetylation, various derivatized forms of guanosine are often used as starting materials.

One common strategy is the transient protection of guanosine's hydroxyl groups with trimethylsilyl (TMS) groups. nih.gov This is achieved by reacting guanosine with a silylating agent like trimethylsilyl imidazole. nih.gov The resulting silylated guanosine is more soluble in organic solvents and allows for more controlled subsequent reactions.

Another approach involves the use of pre-protected guanosine derivatives. For example, guanosine can be converted to 2-N-acetyl-6-O-diphenylcarbamoylguanine, which can then be coupled with a protected ribose derivative. cdnsciencepub.com This method offers high regioselectivity for the formation of 9-substituted guanine compounds. cdnsciencepub.com Similarly, N2-isobutyryl-O6-[2-(p-nitrophenyl)ethyl]guanine has been used as a precursor for the regioselective synthesis of guanosine analogs. ffame.org

The synthesis can also start from other purine (B94841) derivatives. For instance, 2-bromo-6-(4-nitrophenylethoxy)purine has been used as a starting material for the regioselective synthesis of guanosine analogues. rsc.org

The table below summarizes some of the key precursor compounds used in the synthesis of guanosine derivatives.

| Precursor Compound | Purpose in Synthesis | Reference |

| Guanosine | The primary starting material. | researchgate.net |

| Trimethylsilylated Guanosine | Improves solubility and allows for regioselective reactions. | nih.gov |

| 2-N-acetyl-6-O-diphenylcarbamoylguanine | Enables highly regioselective N9-glycosylation. | cdnsciencepub.com |

| N2-isobutyryl-O6-[2-(p-nitrophenyl)ethyl]guanine | Used for regioselective synthesis of guanosine analogs. | ffame.org |

| 2-bromo-6-(4-nitrophenylethoxy)purine | A starting point for the synthesis of various guanosine analogues. | rsc.org |

Reaction Conditions and Catalytic Systems in Acetylation Processes

The conditions for the acetylation of guanosine are critical for achieving the desired product with high yield and purity. These conditions include the choice of acetylating agent, solvent, temperature, and catalyst.

Acetylating Agents: Acetic anhydride is a commonly used acetylating agent. google.com Acetyl chloride can also be used, particularly after transient silylation of guanosine. acs.org

Solvents: Pyridine is a frequently used solvent and also acts as a base to neutralize the acid formed during the reaction. acs.org Other solvents like N,N-dimethylacetamide (DMAc) and acetonitrile (B52724) have also been employed. cdnsciencepub.comnih.gov

Temperature: Acetylation reactions are often carried out at low temperatures (e.g., 0 °C) to control the reactivity and prevent side reactions. acs.org However, some procedures may involve heating. google.com

Catalytic Systems: Acid catalysts such as phosphoric acid can be used to promote acetylation with acetic anhydride. google.com In some cases, basic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are used to enhance the reaction rate. nih.gov For the regioselective coupling of guanine derivatives with sugar moieties, Lewis acids like trimethylsilyl triflate (TMSOTf) are effective catalysts. ffame.org

The following table details various reaction conditions reported for the acetylation of guanosine and its derivatives.

Optimization of Reaction Parameters for Yield and Purity of N-Acetyl-2',3'-Acetyl-Guanosine

Optimizing the synthesis of N-Acetyl-2',3'-Acetyl-Guanosine involves fine-tuning various reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Stoichiometry of Reagents: The molar ratio of the acetylating agent to the guanosine derivative is a critical parameter. Using a slight excess of the acetylating agent is common to ensure complete reaction, but a large excess can lead to over-acetylation and other side products. For instance, in the N-acetylation of silylated guanosine, only 1.1 equivalents of acetyl chloride are required. acs.org

Reaction Time: The duration of the reaction needs to be carefully monitored. Incomplete reactions will result in a mixture of partially acetylated products, while prolonged reaction times can lead to the formation of degradation products or undesired isomers. For example, the N-acetylation of silylated guanosine with acetyl chloride is complete in 1.5 hours at 0 °C. acs.org

Purification Methods: After the reaction, purification is essential to isolate the N-Acetyl-2',3'-Acetyl-Guanosine from unreacted starting materials, byproducts, and other impurities. Common purification techniques include crystallization and column chromatography. acs.orgnih.gov The choice of solvent for crystallization is crucial for obtaining a pure product. For example, N-acetylguanosine can be crystallized from methanol. acs.org

Catalyst Loading: When a catalyst is used, its concentration can significantly impact the reaction outcome. Studies on the regioselective synthesis of guanosine analogs have shown that the yield can be highly dependent on the amount of Lewis acid catalyst used, with better results often obtained with catalytic amounts rather than stoichiometric amounts. ffame.org

The following table provides examples of reported yields for different guanosine acetylation reactions, highlighting the impact of reaction conditions.

| Product | Starting Material | Reaction Conditions | Yield | Reference |

| N-acetylguanosine | Guanosine | TMSCl, Acetyl chloride, Pyridine, 0°C | 98% | acs.org |

| Diacetylguanine | Guanine | Acetic anhydride, Acetic acid, Reflux | 93.2% | google.com |

| N-acetyl-3',5'-O-di-tert-butylsilylene-2'-O-TBS-guanosine | 3',5'-O-di-tert-butylsilylene-2'-O-TBS-guanosine | TMSCl, Acetyl chloride, Pyridine/CH2Cl2, 0°C | 82% | acs.org |

| Guanosine (after deprotection) | 2-N-acetyl-6-O-diphenylcarbamoylguanine | Coupling with tetraacetylribose followed by deprotection | 68% from precursor | cdnsciencepub.com |

Isolation and Purification Techniques in Laboratory-Scale Synthesis

The successful laboratory-scale synthesis of N-Acetyl-2',3'-diacetyl-guanosine relies on effective isolation and purification techniques to separate the desired product from starting materials, reagents, and potential side products. The primary methods employed are crystallization and chromatography, often used in combination to achieve high purity.

Crystallization:

Crystallization is a widely utilized technique for the purification of acetylated guanosine derivatives. This method leverages the differences in solubility between the product and impurities in a given solvent system. In a typical procedure, after the acylation reaction is complete, the reaction mixture is cooled to induce precipitation of the product. For instance, in syntheses involving acetic anhydride, cooling the reaction solution to approximately 5°C can lead to the precipitation of N2,9-diacetylguanine as white crystals. google.com The resulting crystals are then collected by filtration and washed with a suitable solvent, such as cold acetic anhydride, to remove residual impurities. google.com In other protocols, after quenching the reaction, the crude product may be precipitated from an aqueous solution or a mixture of solvents like ethanol (B145695) and water. cdnsciencepub.com The choice of solvent and the cooling temperature are critical parameters that are optimized to maximize the yield and purity of the crystalline product.

Chromatographic Methods:

Chromatography is an indispensable tool for the purification of N-Acetyl-2',3'-diacetyl-guanosine, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Flash Chromatography: This technique is frequently employed for the initial purification of the crude product. Silica (B1680970) gel is a common stationary phase. The selection of the mobile phase is crucial for effective separation. Elution systems such as ethyl acetate/methanol or diethyl ether/acetone mixtures have been successfully used to separate acetylated guanosine derivatives from reaction byproducts. cdnsciencepub.comfiu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical assessment of purity and for preparative-scale purification of N-Acetyl-2',3'-diacetyl-guanosine. nih.govresearchgate.net Reversed-phase HPLC, using columns like C18, is particularly effective. researchgate.net In this method, a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, is used. umich.edunih.gov The gradient of the organic solvent can be adjusted to achieve optimal separation of the desired compound from closely related impurities, including isomers. nih.gov

Other Chromatographic Techniques: Depending on the specific impurities present, other chromatographic methods may be employed. For instance, Sephadex LH-20 chromatography has been used for the purification of guanosine adducts. nih.gov Cation-exchange chromatography can be effective for separating acetylated species based on differences in charge. nih.govnih.gov

The following table summarizes common purification techniques and conditions:

| Technique | Stationary Phase | Mobile Phase/Solvent System | Reference |

|---|---|---|---|

| Crystallization | Not Applicable | Cooling of reaction mixture (e.g., acetic anhydride); Ethanol/Water | google.comcdnsciencepub.com |

| Flash Chromatography | Silica Gel | Ethyl Acetate/Methanol; Diethyl Ether/Acetone | cdnsciencepub.comfiu.edu |

| Reversed-Phase HPLC | C18 | Water/Acetonitrile gradient; Water/Methanol gradient | researchgate.netumich.edunih.gov |

| Sephadex Chromatography | Sephadex LH-20 | Specific to application | nih.gov |

| Cation-Exchange Chromatography | Cation-exchange resin | Buffer gradient (e.g., phosphate (B84403) buffer with NaCl) | nih.govnih.gov |

Stereochemical Considerations in Nucleoside Derivatization

The synthesis of N-Acetyl-2',3'-diacetyl-guanosine involves the derivatization of guanosine, a chiral molecule. The stereochemistry of the final product is determined by the inherent chirality of the starting material and the nature of the chemical transformations.

The chirality of guanosine originates from the D-ribose sugar moiety, which contains multiple stereocenters. It is well-established that the enantiomer, L-guanosine, can form more stable gels than the naturally occurring D-guanosine, highlighting the importance of stereochemistry in the physical properties of guanosine derivatives. rsc.org

During the synthesis of N-Acetyl-2',3'-diacetyl-guanosine, the acylation reactions occur at the exocyclic amino group (N2) of the guanine base and the hydroxyl groups at the 2' and 3' positions of the ribose sugar.

Acylation at N2: The acetylation of the primary amino group at the N2 position does not introduce a new stereocenter.

Acylation at 2'-OH and 3'-OH: The hydroxyl groups at the 2' and 3' positions of the ribose are secondary alcohols. Their acylation to form ester linkages does not create new stereocenters at these positions, as the connectivity of the atoms to the chiral carbons of the ribose ring remains unchanged. However, the reactivity of these hydroxyl groups can be influenced by the three-dimensional structure of the nucleoside. Studies on RNA have shown that the local backbone flexibility can influence the nucleophilic reactivity of the 2'-hydroxyl groups, allowing for selective acylation. nih.govresearchgate.net Furthermore, the use of chiral acylating agents can lead to stereoselective reactions with the 2'-OH group of RNA, resulting in the formation of diastereomers. rsc.org While acetic anhydride, the common acetylating agent, is achiral, the chiral environment of the guanosine molecule can, in principle, influence the reaction kinetics.

A significant stereochemical consideration in the chemistry of guanosine derivatives is the potential for the formation of regioisomers. Glycosylation of the guanine base can occur at either the N7 or N9 position of the purine ring, leading to the formation of N7 and N9 isomers. fiu.eduresearchgate.net The separation of these isomers can be challenging and often requires careful chromatographic purification or selective crystallization. fiu.edu The acylation of guanosine itself, however, typically proceeds on the pre-existing N9-glycosylated nucleoside.

Role of N Acetyl 2 , 3 Acetyl Guanosine in Advanced Chemical Synthesis Applications

Utility as a Key Intermediate in Oligoribonucleotide Synthesis.nih.govfiu.edubroadpharm.comtandfonline.comnih.gov

The synthesis of oligoribonucleotides, or short chains of RNA, is a complex process that demands precise control over chemical reactions. N-Acetyl-2',3'-O-diacetylguanosine serves as a vital building block in this process, primarily due to the protective nature of its acetyl groups. broadpharm.com The N-acetyl group on the guanine (B1146940) base prevents the exocyclic amine from participating in undesired side reactions during the coupling of individual nucleotide units. Similarly, the 2'- and 3'-O-acetyl groups on the ribose sugar prevent these hydroxyl groups from interfering with the formation of the desired phosphodiester backbone. The strategic placement of these protecting groups allows for the regioselective formation of the correct 3'-5' phosphodiester linkages that constitute the backbone of the RNA molecule. Without such protection, the synthesis would result in a complex mixture of branched and incorrectly linked products, making the isolation of the desired oligoribonucleotide extremely difficult.

Phosphoramidite-based solid-phase synthesis is the most widely used method for the chemical synthesis of oligonucleotides. In this automated process, nucleotide units are sequentially added to a growing chain that is attached to a solid support, typically controlled-pore glass (CPG). N-Acetyl-2',3'-O-diacetylguanosine, after conversion to its 5'-O-DMT-3'-phosphoramidite derivative, becomes a key reagent in this cycle.

The synthesis cycle involves four main steps:

Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by removing the dimethoxytrityl (DMT) group. atdbio.com

Coupling: The activated phosphoramidite (B1245037) of the next nucleoside, such as the derivative of N-Acetyl-2',3'-O-diacetylguanosine, is coupled to the deprotected 5'-hydroxyl group. atdbio.combiotage.co.jp

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. atdbio.combiotage.co.jp

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester. atdbio.com

This cycle is repeated until the desired oligoribonucleotide sequence is assembled. The N-acetyl and 2',3'-O-diacetyl groups on the guanosine (B1672433) phosphoramidite ensure that the coupling reaction occurs specifically at the 5'-hydroxyl group and that the exocyclic amine and ribose hydroxyls remain unreactive throughout the synthesis. The use of such protected guanosine derivatives is essential for the high efficiency and fidelity of solid-phase RNA synthesis.

While solid-phase synthesis is dominant, solution-phase methods for oligonucleotide construction are still valuable for specific applications, such as the synthesis of very large quantities of short RNA fragments or for certain modified oligonucleotides. In solution-phase synthesis, the reactions are carried out in a homogenous solution, and the products are isolated and purified after each coupling step.

N-Acetyl-2',3'-O-diacetylguanosine can also be utilized as a key intermediate in these methods. Its protected nature is equally important in the solution phase to direct the chemical reactions and prevent the formation of byproducts. The acetyl groups provide the necessary temporary protection to ensure the specific formation of the desired phosphodiester bonds between the guanosine unit and the growing oligonucleotide chain.

Contribution to the Synthesis of Chemically Modified Nucleic Acid Analogs.nih.govfiu.edunih.gov

The ability to introduce chemical modifications into nucleic acids is crucial for a wide range of applications, including the development of therapeutic oligonucleotides with enhanced stability and efficacy, and the creation of molecular probes for studying biological processes. N-Acetyl-2',3'-O-diacetylguanosine can serve as a precursor for the synthesis of various chemically modified guanosine analogs.

For instance, the protected guanosine derivative can be subjected to further chemical transformations to introduce modifications at specific positions of the guanine base or the ribose sugar before its incorporation into an oligonucleotide chain. The acetyl protecting groups can be selectively removed and replaced with other functionalities, or they can direct the regioselectivity of subsequent chemical reactions. This versatility makes N-Acetyl-2',3'-O-diacetylguanosine a valuable starting material for creating a diverse library of modified nucleic acid building blocks. These modified building blocks can then be used in oligonucleotide synthesis to produce nucleic acid analogs with tailored properties.

Strategies for Selective Deprotection and Functional Group Unmasking within Oligonucleotide Chains.nih.govresearchgate.net

Following the complete assembly of the oligonucleotide chain, all the protecting groups must be removed to yield the final, functional RNA molecule. The deprotection strategy must be carefully designed to be efficient and to avoid any damage to the newly synthesized oligonucleotide. The acetyl groups of N-Acetyl-2',3'-O-diacetylguanosine are typically removed under basic conditions.

A common method for deprotection involves treatment with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. glenresearch.comnih.gov These conditions are effective in cleaving the acetyl groups from the guanine base and the ribose hydroxyls, as well as cleaving the oligonucleotide from the solid support. The choice of deprotection conditions can be critical, especially for oligonucleotides containing other sensitive chemical modifications. Therefore, the lability of the acetyl groups to specific basic reagents allows for a degree of selectivity in the deprotection process. For example, milder basic conditions might be employed to selectively remove other, more labile protecting groups while leaving the N-acetyl group intact, allowing for further site-specific modifications of the oligonucleotide. A study demonstrated that ethanolic ammonia provides high selectivity, allowing for the rapid cleavage of certain protecting groups while retaining the majority of acetyl groups. nih.gov

Employment in the Preparation of Nucleoside Probes for Biochemical Research.nih.govnih.gov

Nucleoside probes are essential tools in biochemical and biomedical research for studying the structure, function, and interactions of nucleic acids and proteins. These probes often contain modifications such as fluorescent tags, cross-linking agents, or affinity labels. N-Acetyl-2',3'-O-diacetylguanosine can be a key starting material for the synthesis of such modified guanosine nucleosides that are later incorporated into probes.

The protected nature of N-Acetyl-2',3'-O-diacetylguanosine allows for the regioselective introduction of reporter groups or reactive functionalities. For example, after selective deprotection of one of the hydroxyl groups, a fluorescent dye can be attached to that specific position on the ribose sugar. Similarly, the N-acetyl group can be removed to allow for modification of the exocyclic amine of the guanine base. Once the desired modification is in place, the remaining protecting groups are removed, and the resulting nucleoside probe can be incorporated into an oligonucleotide or used directly in biochemical assays. An efficient method for synthesizing N2-modified guanosine derivatives, which can act as versatile probes for mRNA labeling, has been described. nih.gov

Advanced Analytical and Spectroscopic Characterization in Chemical Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of a unique molecular formula.

For N-Acetyl-2',3'-di-O-acetyl-guanosine (C16H19N5O8), HRMS provides an experimentally measured exact mass that can be compared to the theoretically calculated value. The calculated monoisotopic mass of this compound is 409.1237 Da. An experimental HRMS result matching this value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. fiu.edu Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often detecting the protonated molecule [M+H]+ or other adducts like [M+Na]+. nih.gov

Beyond molecular formula confirmation, HRMS is also a powerful method for assessing sample purity. The high resolution allows for the separation and detection of ions from impurities, even those with very similar masses to the target compound. nih.gov The presence of unexpected ions in the mass spectrum would indicate contamination, which can then be quantified.

Table 1: HRMS Data for N-Acetyl-2',3'-di-O-acetyl-guanosine

| Parameter | Value |

|---|---|

| Molecular Formula | C16H19N5O8 |

| Calculated Monoisotopic Mass | 409.1237 Da |

| Commonly Observed Ions (ESI+) | [M+H]+, [M+Na]+ |

| m/z of [M+H]+ | 409.1237 |

| m/z of [M+Na]+ | 432.1130 |

Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to map out the carbon framework and the proton environments, confirming the precise arrangement of atoms and functional groups.

For N-Acetyl-2',3'-di-O-acetyl-guanosine, ¹H NMR spectroscopy confirms the presence and location of the acetyl groups. nih.gov Distinct signals are expected for the methyl protons of the N-acetyl group and the two O-acetyl groups on the ribose ring, typically appearing as singlets in the range of δ 2.0-2.3 ppm. chemicalbook.com The protons on the guanine (B1146940) base (e.g., H8) and the ribose sugar (H1' to H5') would show characteristic chemical shifts and coupling patterns, confirming the β-configuration of the glycosidic bond and the furanose ring structure. chemicalbook.comscielo.org.mx

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Acetyl-2',3'-di-O-acetyl-guanosine

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Guanine Base | ||

| H8 | ~8.0 | ~137 |

| NH (N-acetyl) | ~12.1 | - |

| NH₂ (amide) | ~10.8 | - |

| C2 | - | ~148 |

| C4 | - | ~150 |

| C5 | - | ~120 |

| C6 | - | ~154 |

| C8 | - | ~137 |

| Ribose Moiety | ||

| H1' | ~6.1 (d) | ~86 |

| H2' | ~5.9 (t) | ~72 |

| H3' | ~5.6 (t) | ~73 |

| H4' | ~4.4 (m) | ~80 |

| H5', H5'' | ~4.3 (m) | ~63 |

| Acetyl Groups | ||

| N-COCH₃ | ~2.2 (s) | ~24 |

| O-COCH₃ (2', 3') | ~2.1 (s), ~2.0 (s) | ~21 |

| N-CO CH₃ | - | ~173 |

| O-CO CH₃ (2', 3') | - | ~170 |

Note: Predicted values are based on data for similar acetylated guanosine (B1672433) compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions. chemicalbook.comscielo.org.mx

Chromatographic Methodologies for Reaction Monitoring and Purification Validation

Chromatographic techniques are essential for both monitoring the progress of a chemical reaction and verifying the purity of the final isolated product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to identify, quantify, and purify individual components in a mixture. protocols.io For the analysis of N-Acetyl-2',3'-di-O-acetyl-guanosine, a reversed-phase HPLC method is typically employed. umich.edu

In this setup, a nonpolar stationary phase, such as a C18 (ODS) column, is used with a polar mobile phase, often a gradient mixture of water (or an aqueous buffer) and a more organic solvent like acetonitrile (B52724) or methanol. protocols.ioumich.edu As the acetylated guanosine derivative is more nonpolar than its unacetylated precursor, it will be retained longer on the column and thus have a longer retention time. By monitoring the elution profile with a UV detector (typically at wavelengths around 254-260 nm where the purine (B94841) ring absorbs strongly), the appearance of the product and disappearance of starting materials can be tracked. nih.gov

Quantitative analysis is achieved by integrating the area of the product peak and comparing it to a calibration curve generated from standards of known concentration. nih.gov This allows for the precise determination of the purity of the final compound, often expressed as a percentage of the total peak area. umich.edu

Table 3: Typical HPLC Parameters for Modified Nucleoside Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) protocols.io |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.4) protocols.io |

| Mobile Phase B | Acetonitrile or Methanol protocols.io |

| Elution | Gradient elution (e.g., increasing percentage of B over time) jfda-online.com |

| Flow Rate | ~1.0 mL/min nih.gov |

| Detection | UV at ~254 nm nih.gov |

| Injection Volume | 10-20 µL protocols.io |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a synthesis. libretexts.org To track the formation of N-Acetyl-2',3'-di-O-acetyl-guanosine, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. rochester.edu

The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), typically a mixture of a polar and a less polar organic solvent (e.g., dichloromethane/methanol or ethyl acetate/hexane). nih.gov Components separate based on their polarity; more polar compounds interact more strongly with the silica gel and move less, resulting in a lower Retention Factor (Rf) value, while less polar compounds travel further up the plate (higher Rf).

The acetylation of guanosine increases its nonpolarity. Therefore, the product, N-Acetyl-2',3'-di-O-acetyl-guanosine, will have a higher Rf value than the more polar guanosine starting material. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is prominent. libretexts.org The spots are typically visualized under UV light (254 nm). libretexts.org

X-ray Crystallography for Solid-State Structure Determination of Modified Nucleosides

For a modified nucleoside like N-Acetyl-2',3'-di-O-acetyl-guanosine, a crystal structure would confirm:

The absolute stereochemistry of the chiral centers in the ribose ring.

The conformation of the ribose sugar (e.g., C2'-endo or C3'-endo). nih.gov

The orientation of the guanine base relative to the sugar (the syn vs. anti conformation). nih.gov

The precise location and orientation of the three acetyl groups.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net

Although obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting structural data is the gold standard for molecular structure confirmation. nih.gov

Theoretical and Computational Investigations of Acetylated Guanosine Derivatives

Molecular Modeling and Dynamics Simulations for Conformational Predictions

Molecular modeling and molecular dynamics (MD) simulations are indispensable for predicting the three-dimensional structures and dynamic behavior of acetylated guanosine (B1672433) derivatives. nih.govyoutube.com These computational techniques allow researchers to visualize how molecules move and change shape over time, providing a detailed picture of their conformational preferences. youtube.com

MD simulations calculate the forces between atoms and use Newton's laws of motion to model atomic movements in a step-by-step manner, typically over femtosecond intervals. youtube.com By simulating a molecule for a sufficient duration, often microseconds or longer, a representative set of conformations can be generated. nih.govyoutube.com The quality of these simulations depends heavily on the accuracy of the force field used, which is a set of parameters that defines the potential energy of the system. nih.gov For nucleosides and their analogues, specialized force fields like AMBER are often employed, with parameters sometimes needing further refinement to accurately model modified structures. chemrxiv.orgchemrxiv.org

For acetylated guanosines, simulations can predict key conformational features, such as the orientation of the acetyl groups, the puckering of the ribose sugar ring, and the rotation around the glycosidic bond that connects the guanine (B1146940) base to the sugar. The analysis of these simulations can reveal the most stable, low-energy conformations and the flexibility of the molecule. conicet.gov.ar This information is critical for understanding how these molecules interact with biological targets or how they behave during chemical synthesis. For instance, studies have used MD simulations to explore duplex formation capabilities of nucleic acid analogs and to understand the conformational characteristics of therapeutically important nucleosides. nih.govchemrxiv.orgchemrxiv.org

| Parameter | Description | Typical Computational Insights for Acetylated Nucleosides |

| Glycosidic Torsion Angle (χ) | Rotation around the N-C1' bond, defining the orientation of the base relative to the sugar. | Determines the preference for syn vs. anti conformations, which can be influenced by the N-acetyl group. |

| Sugar Pucker | The conformation of the furanose ring (e.g., C2'-endo, C3'-endo). | The 2'- and 3'-acetyl groups can influence the puckering equilibrium, affecting the overall shape of the nucleoside. |

| Backbone Torsion Angles | Rotations within the sugar-phosphate backbone (in oligonucleotides). | Acetyl modifications can alter local flexibility and the preferred backbone geometry. |

| Protecting Group Orientation | The spatial arrangement of the acetyl groups. | Reveals steric hindrance and potential intramolecular interactions, such as hydrogen bonding. |

This table summarizes key conformational parameters of acetylated nucleosides that are investigated using molecular modeling and dynamics simulations.

Quantum Chemical Calculations on Reactivity and Stability of Protected Nucleosides

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure of molecules. These calculations are used to predict properties related to the reactivity and stability of protected nucleosides like N-Acetyl-2',3'-Acetyl-Guanosine. chemrxiv.orgchemrxiv.org Unlike the classical mechanics approach of MD, QC methods model the distribution of electrons, allowing for the calculation of properties such as molecular orbital energies, electrostatic potentials, and partial atomic charges. nih.govchemrxiv.orgchemrxiv.org

The stability of protecting groups is a crucial factor in chemical synthesis. QC calculations can determine the energy required to remove a protecting group under specific conditions, helping to predict its lability. For acetyl groups, calculations can model the susceptibility of the carbonyl carbon to nucleophilic attack, a key step in deprotection.

Furthermore, these methods can shed light on the reactivity of the entire nucleoside. For example, the N7 position of the guanine base is a potential site for electrophilic attack during synthesis, which can lead to unwanted side reactions. umich.edu QC calculations can predict the electron density at different atoms in the molecule, identifying the most nucleophilic or electrophilic sites and thus predicting the likely outcome of a chemical reaction. acs.org This information is invaluable for designing synthesis protocols that minimize side products and maximize yield. chemrxiv.orgchemrxiv.org

| Calculated Property | Relevance to Reactivity and Stability |

| Molecular Orbital Energies (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate susceptibility to electrophilic and nucleophilic attack, respectively. |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov |

| Partial Atomic Charges | Quantifies the charge on each atom, helping to predict sites of reaction and intermolecular interactions. chemrxiv.orgchemrxiv.org |

| Bond Dissociation Energies | The energy required to break a specific bond, used to assess the stability of protecting groups and the glycosidic linkage. |

| Reaction Pathway Energetics | Calculation of the energy of transition states and intermediates to determine the feasibility and kinetics of a reaction, such as deprotection. |

This table outlines key properties determined by quantum chemical calculations and their significance in understanding the reactivity and stability of protected nucleosides.

In Silico Approaches to Optimize Protecting Group Design

In silico—or computational—approaches are increasingly used to streamline the design and selection of protecting groups for nucleoside chemistry, moving beyond trial-and-error experimentation. The goal is to identify protecting groups that satisfy several key criteria for efficient chemical synthesis. umich.eduumich.edu

Computational methods can screen virtual libraries of potential protecting groups to assess their suitability for a specific application. Key properties that can be evaluated computationally include the group's stability under various reaction conditions (e.g., acidic, basic) and its selective removal without affecting other parts of the molecule. umich.edunih.govgoogle.com For example, a desirable protecting group for the 5'-hydroxyl position must be stable during the coupling steps but easily removable under mild conditions (often acidic) to allow for chain extension. umich.edu

Algorithms can be employed to predict the outcome of protection and deprotection reactions, estimating yields and potential side products. nih.govnih.gov By simulating the reaction environment, chemists can identify protecting groups that are orthogonal—meaning they can be removed in the presence of other protecting groups without cross-reactivity. Molecular modeling can also predict how a protecting group will affect the physical properties of the nucleoside, such as its solubility in organic solvents, which is a critical parameter for synthesis reactions. umich.edu These computational pre-assessments save significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov

| Design Criterion | Computational Assessment Method |

| Selective Introduction | Quantum chemical calculations to model reaction pathways and predict regioselectivity. |

| Stability to Synthesis Reagents | Molecular dynamics or quantum mechanics to simulate the protecting group's behavior in the presence of acids, bases, or coupling agents. |

| Selective and High-Yield Removal | Quantum mechanics to calculate the activation energy for deprotection reactions under specific conditions (e.g., acid or base lability). umich.edu |

| Enhanced Solubility | Molecular modeling to predict solvation free energy in different organic solvents. umich.edu |

| Minimal Impact on Conformation | Molecular dynamics simulations to assess changes in the nucleoside's structure upon introduction of the protecting group. umich.edu |

| Orthogonality | Simulating deprotection conditions for one group while computationally verifying the stability of other protecting groups present on the molecule. |

This table presents criteria for optimal protecting groups and the corresponding in silico methods used for their evaluation and design.

Historical Development and Evolution of Guanosine Protecting Group Chemistry

Early Discoveries and Milestones in Nucleoside Acetylation

The journey of chemical nucleoside modification began with early explorations into controlling the reactivity of the various functional groups on the sugar and base moieties. The first directed chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, a landmark achievement that involved the use of a 3'-O-acetyl group on thymidine. nih.gov This early work underscored the necessity of protecting groups to guide the formation of the correct phosphodiester linkages.

In the following years, Har Gobind Khorana and his colleagues made seminal contributions to the field. They introduced the use of N-acyl protecting groups for the exocyclic amines of nucleosides, which became a standard practice. umich.edu While benzoyl groups were used for adenosine (B11128) and cytidine, the N2-isobutyryl group was introduced for guanosine (B1672433). umich.edu Although widely adopted, the isobutyryl group on guanosine presented challenges, including its susceptibility to side reactions during synthesis. koreascience.kr

The acetyl group, being more labile than the benzoyl group, gained popularity for protecting the exocyclic amine of cytidine. umich.edu The concept of using acetyl groups extended to the sugar hydroxyls as well, particularly in the context of RNA synthesis where the 2'-hydroxyl group requires protection. The use of acetic anhydride (B1165640) for capping unreacted 5'-hydroxyl groups during solid-phase synthesis to prevent the formation of deletion mutants is a standard step in the synthesis cycle. horizondiscovery.comnih.gov However, this step also introduced the undesirable side reaction of N-acetylation of the nucleobases, particularly guanine (B1146940), leading to impurities. nih.govnih.govresearchgate.net This side reaction involves the conversion of the protected guanine nucleobase to N(2)-acetyl-2,6-diaminopurine. nih.gov To circumvent this, alternative, more sterically hindered capping reagents like pivalic anhydride have been employed. nih.gov

Evolution of Protecting Group Strategies in Oligonucleotide Synthesis

The evolution of oligonucleotide synthesis has been a continuous quest for more efficient and milder protecting group strategies to improve yield, purity, and the length of synthesized oligonucleotides. The initial phosphodiester and phosphotriester methods laid the groundwork, but the advent of the phosphoramidite (B1245037) method in the early 1980s revolutionized the field, enabling automation and high coupling efficiencies. biosyn.com

A key aspect of this evolution has been the development of a diverse array of protecting groups for the different reactive sites on the nucleosides. For the 5'-hydroxyl group, the acid-labile dimethoxytrityl (DMT) group has been the protector of choice due to its stability and ease of removal. umich.edu For the phosphate (B84403) group, the β-cyanoethyl group, which is readily removed by base, became the standard. umich.edu

The protection of the exocyclic amines of the nucleobases, especially guanine, has been a major focus of research. The standard N2-isobutyryl group for guanosine was often problematic. koreascience.kr This led to the exploration of alternative protecting groups to prevent side reactions and allow for milder deprotection conditions. One such strategy involved the use of the less bulky acetyl group for the N2 position of guanosine. tandfonline.com The use of an acetyl-protected guanosine phosphoramidite was shown to have a higher coupling efficiency compared to the bulkier diphenylcarbamoyl (DPC) protected equivalent. tandfonline.com

The development of "ultramild" protecting groups, such as phenoxyacetyl (Pac) or isopropylphenoxyacetyl (iPr-Pac) for guanine, allowed for deprotection under very mild conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications. nih.gov

In RNA synthesis, the protection of the 2'-hydroxyl group is an additional critical consideration. The choice of the 2'-protecting group must be orthogonal to the other protecting groups, meaning it can be removed without affecting the others. The tert-butyldimethylsilyl (TBDMS) group has been a common choice, though its steric bulk can reduce coupling efficiency. atdbio.com This led to the development of alternative 2'-protecting groups like the 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) group, which offers improved efficiency due to its reduced steric hindrance. umich.edu Another innovative approach is the 2'-ACE (acetoxyethyl orthoester) chemistry, which provides high coupling yields and allows for the purification of the 2'-protected RNA. technologynetworks.com

The following table summarizes some of the key protecting groups used in oligonucleotide synthesis:

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Reference(s) |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Mild Acid | umich.edu |

| Phosphate | β-Cyanoethyl | - | Base | umich.edu |

| N2-Amine (Guanosine) | Isobutyryl | iBu | Base | umich.edu |

| N2-Amine (Guanosine) | Acetyl | Ac | Base | tandfonline.com |

| N2-Amine (Guanosine) | Phenoxyacetyl | Pac | Mild Base | nih.gov |

| N2-Amine (Guanosine) | Diphenylcarbamoyl | DPC | Base | tandfonline.com |

| 2'-Hydroxyl (Ribose) | tert-Butyldimethylsilyl | TBDMS | Fluoride | atdbio.com |

| 2'-Hydroxyl (Ribose) | (Triisopropylsilyl)oxy]methyl | TOM | Fluoride | umich.eduatdbio.com |

| 2'-Hydroxyl (Ribose) | Acetoxyethyl orthoester | ACE | Mild Aqueous Buffer | technologynetworks.com |

Influence of N-Acetyl-2', 3'-Acetyl-Guanosine Derivatives on Nucleic Acid Synthesis Efficiency

The choice of protecting group on the incoming phosphoramidite monomer plays a crucial role in determining the coupling efficiency. Bulky protecting groups can sterically hinder the approach of the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain, thereby reducing the reaction rate and efficiency. tandfonline.com

This is particularly relevant for guanosine phosphoramidites. Research has shown that using a less bulky acetyl group for the N2-protection of a guanosine TNA (threose nucleic acid) phosphoramidite results in a higher coupling efficiency compared to a more sterically demanding diphenylcarbamoyl (DPC) protected monomer. tandfonline.com

The following table illustrates the impact of the N2-protecting group on the coupling efficiency of a guanosine TNA phosphoramidite:

| N2-Protecting Group | Coupling Efficiency | Reference |

| Acetyl | ~25% higher than DPC | tandfonline.com |

| Diphenylcarbamoyl (DPC) | Lower than Acetyl | tandfonline.com |

While specific studies on the direct use of a fully acetylated N-Acetyl-2',3'-Acetyl-Guanosine phosphoramidite in standard oligonucleotide synthesis are not extensively detailed in the provided context, the principles derived from related research are highly informative. The use of acetyl groups for both the exocyclic amine (N2) and the sugar hydroxyls (2' and 3') would offer the advantage of utilizing a less sterically hindered protecting group at the N2-position, which, as demonstrated, can lead to improved coupling efficiency. tandfonline.com

Furthermore, the acetylation of the 2' and 3' hydroxyls is a common strategy in ribonucleoside chemistry to create building blocks for RNA synthesis. The development of 2'-ACE chemistry, which involves an orthoester derived from acetic acid, highlights the utility of acetyl-related protecting groups at the sugar moiety for achieving high-yield RNA synthesis. technologynetworks.com

Therefore, a derivative like N-Acetyl-2',3'-Acetyl-Guanosine, when converted to a phosphoramidite, would be expected to contribute positively to the efficiency of nucleic acid synthesis due to the favorable properties of the acetyl protecting group in reducing steric hindrance at the N2-position, a critical factor for achieving high coupling yields.

Future Research Directions and Emerging Methodologies

Exploration of Novel and Greener Synthetic Routes for N-Acetyl-2',3'-di-O-acetylguanosine

The synthesis of protected nucleosides like N-Acetyl-2',3'-di-O-acetylguanosine has traditionally relied on multi-step processes that often involve hazardous reagents and generate considerable waste. In response to growing environmental concerns, a major thrust of future research is the development of "green" synthetic routes that align with the principles of sustainable chemistry. chemistryjournals.net These principles advocate for waste prevention, high atom economy, and the use of safer solvents and reaction conditions. chemistryjournals.net

Key areas of exploration include:

Biocatalysis : Utilizing enzymes as natural catalysts offers a highly promising green alternative. chemistryjournals.net Enzymatic reactions are known for their high specificity, which can reduce the need for complex protection and deprotection steps. They typically operate under mild, ambient conditions, further minimizing energy consumption and byproduct formation. chemistryjournals.net Research into enzymes like lipases for regioselective acetylation could offer a more direct and environmentally benign pathway to acetylated guanosine (B1672433) derivatives.

Alternative Solvents : The replacement of traditional volatile and toxic organic solvents is a cornerstone of green chemistry. chemistryjournals.net Future synthetic strategies will likely focus on using benign solvents such as water, ionic liquids, or supercritical fluids. chemistryjournals.net Water, in particular, is an attractive medium due to its non-toxicity and abundance. chemistryjournals.net

Microwave-Assisted Synthesis : This technique utilizes microwave radiation to significantly accelerate chemical reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. chemistryjournals.net Applying this technology to the acetylation of guanosine could streamline the production of the target compound.

A comparative overview of traditional versus greener synthetic approaches highlights the potential benefits of these modern methodologies.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Greener Synthetic Routes |

| Solvents | Often uses volatile, toxic organic solvents (e.g., pyridine, DMF). | Employs safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net |

| Catalysts | May use stoichiometric, often hazardous, reagents. | Utilizes biocatalysts (enzymes) or other catalytic processes for higher efficiency. chemistryjournals.net |

| Energy | Typically relies on prolonged heating with conventional methods. | Reduces energy consumption through methods like microwave-assisted synthesis. chemistryjournals.net |

| Waste | Can generate significant amounts of chemical waste. | Aims to minimize waste through higher atom economy and fewer side reactions. chemistryjournals.net |

| Process | Often involves multiple protection/deprotection steps. | Can be streamlined with more specific and efficient reactions. |

Development of Orthogonal and Photolabile Protecting Group Strategies in Nucleoside Chemistry

In the complex, multi-step synthesis of oligonucleotides and other nucleic acid derivatives, the ability to selectively remove one protecting group without affecting others is paramount. This concept is known as orthogonality. wikipedia.orgresearchgate.net Future research is intensely focused on expanding the toolkit of protecting groups to allow for more complex and precisely controlled synthetic schemes.

A particularly promising area is the use of photolabile protecting groups (PPGs), also known as photocleavable or photoremovable groups. wikipedia.orgnih.gov These groups are stable under typical chemical conditions but can be removed with high spatial and temporal precision using light. wikipedia.orgbiosyn.com This "traceless" deprotection method avoids the need for additional chemical reagents, which simplifies purification and is ideal for sensitive biological applications. wikipedia.org

Key characteristics of ideal photolabile protecting groups include:

Strong absorption at wavelengths above 300 nm to avoid potential damage to the substrate. nih.gov

High quantum yield for efficient and rapid release upon irradiation. nih.gov

Clean photoreaction with minimal side products. nih.gov

The development of PPGs that can be cleaved by different wavelengths of light allows for orthogonal photolysis, where multiple photosensitive groups on a single molecule can be removed independently by using monochromatic light of a specific wavelength. researchgate.netnih.gov For instance, the 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group is a well-established PPG that has been instrumental in the light-directed synthesis of DNA microarrays. biosyn.com

Table 2: Examples of Photolabile Protecting Groups (PPGs)

| Protecting Group Class | Example(s) | Typical Cleavage Wavelength | Protected Functional Groups |

| Nitrobenzyl-based | 2-Nitrobenzyl, Nitroveratryloxycarbonyl (NVOC) | UV (e.g., 254 nm, 300-360 nm) | Phosphates, Carboxylates, Carbamates, Alcohols wikipedia.orgnih.govbiosyn.com |

| Carbonyl-based | Phenacyl, 3',5'-Dimethoxybenzoin | UV (e.g., >300 nm) | Carboxylates, Phosphates, Sulfonates wikipedia.org |

| Coumarin-based | (7-methoxycoumarin-4-yl)methyl | UV-Vis | Carboxylates, Phosphates |

The integration of such advanced protecting group strategies will enable the synthesis of increasingly complex and functionally diverse nucleoside-based molecules.

Integration into Supramolecular Chemistry and Nanomaterials Research

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and electrostatic forces. ic.ac.uknih.gov Nucleosides like guanosine are exceptional building blocks for supramolecular chemistry due to the inherent directionality of their hydrogen bonding capabilities and the potential for π-π stacking between the purine (B94841) rings.

N-Acetyl-2',3'-di-O-acetylguanosine, as a protected derivative, serves as a valuable component for the bottom-up construction of novel nanomaterials. ub.edu By carefully designing the placement and type of protecting groups, researchers can control the self-assembly process, guiding the formation of specific, functional nano-architectures. nih.gov

Future research in this area is expected to explore:

G-Quadruplex Analogs : Guanosine is famous for its ability to form G-quadruplexes, stable four-stranded structures. Using protected guanosine derivatives could allow for the synthesis of novel G-quadruplex-based structures with tailored properties for applications in sensing, catalysis, or therapeutics.

Drug Delivery Systems : The self-assembly of nucleoside derivatives can lead to the formation of nanostructures like micelles or vesicles. nih.gov These structures can encapsulate therapeutic agents, offering a biocompatible platform for targeted drug delivery. nih.govub.edu

Functional Gels and Films : The strong intermolecular interactions between guanosine units can lead to the formation of hydrogels or thin films. Protected guanosine building blocks can be used to tune the mechanical and chemical properties of these materials for applications in tissue engineering and nanoelectronics. nih.gov

The principles of molecular recognition between these building blocks are the driving force behind the formation of these complex and functional supramolecular assemblies. ub.eduresearchgate.net

Advancements in Automated Synthesis Protocols Utilizing Protected Guanosine Building Blocks

The demand for synthetic oligonucleotides for research, diagnostics, and therapeutic applications has driven the development of automated synthesis platforms. nih.gov These technologies rely on the sequential addition of protected nucleoside building blocks, typically phosphoramidites, onto a solid support. nih.govcolab.ws

N-Acetyl-2',3'-di-O-acetylguanosine is a precursor to the types of protected guanosine building blocks essential for these automated processes. researchgate.netrsc.org The acetyl groups on the ribose sugar and the N-acetyl group on the guanine (B1146940) base prevent unwanted side reactions during the synthesis cycle. Future advancements in this field are aimed at increasing the speed, efficiency, and length of oligonucleotides that can be synthesized.

Key areas of development include:

Flow Chemistry : Moving from traditional batch synthesis to continuous-flow systems can offer better control over reaction conditions, reduce reaction times, and enable easier automation and scale-up. colab.ws

Enzymatic Synthesis : An emerging alternative to chemical synthesis is enzymatic DNA/RNA synthesis, which uses enzymes like terminal deoxynucleotidyl transferase (TdT) to add nucleotides. nih.gov This approach avoids the use of toxic chemicals and can potentially produce longer, higher-fidelity sequences. nih.gov Protected nucleoside triphosphates are key reagents in some of these developing enzymatic methods.

The production of high-quality, selectively protected monosaccharide and nucleoside building blocks is currently one of the most time-consuming aspects of glycan and oligonucleotide synthesis, making advancements in their preparation crucial for the entire field. colab.ws

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Acetyl-2',3'-Acetyl-Guanosine to achieve high purity (>95%)?

- Methodological Answer : Synthesis optimization involves protecting group strategies (e.g., selective acetylation of ribose hydroxyl groups) and purification via reverse-phase HPLC. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm. Adjust solvent systems (e.g., acetonitrile/water gradients) to resolve impurities. Scale-up requires rigorous control of reaction temperature and stoichiometry to minimize side products .

Q. What analytical techniques are recommended for quantifying N-Acetyl-2',3'-Acetyl-Guanosine in enzymatic assays?

- Methodological Answer : Use UV spectrophotometry (λ~260 nm) for rapid quantification. For higher sensitivity, employ LC-MS with electrospray ionization (ESI) in positive ion mode. Calibrate against certified reference standards (e.g., NIST-traceable materials) and validate linearity across a concentration range of 1–100 µM. Include internal standards like ¹³C-labeled guanosine derivatives to correct for matrix effects .

Q. How should researchers assess the stability of N-Acetyl-2',3'-Acetyl-Guanosine under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 50°C. Sample aliquots at 0, 24, 48, and 72 hours, then analyze via HPLC to track degradation products (e.g., deacetylated species). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (e.g., -20°C, desiccated) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzymatic incorporation efficiency of N-Acetyl-2',3'-Acetyl-Guanosine into RNA transcripts?

- Methodological Answer : Perform comparative kinetic assays with purified RNA polymerases (e.g., T7 or SP6) under standardized nucleotide concentrations. Use radiolabeled [α-³²P]-GTP to track incorporation via autoradiography. Control for enzyme batch variability and confirm RNA secondary structure effects via thermal denaturation experiments. Reconcile discrepancies by meta-analyzing datasets with multivariate regression .

Q. How can computational modeling predict the interaction of N-Acetyl-2',3'-Acetyl-Guanosine with RNA-modifying enzymes?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding affinities between the acetylated guanosine and enzyme active sites (e.g., tRNA methyltransferases). Validate predictions using site-directed mutagenesis of key residues (e.g., catalytic lysine or aspartate). Cross-reference results with DFT-based charge distribution analysis to explain steric/electronic effects of the acetyl groups .

Q. What experimental designs minimize off-target effects when studying N-Acetyl-2',3'-Acetyl-Guanosine in cellular RNA modification studies?

- Methodological Answer : Use isotopic tracing (e.g., ¹⁵N-labeled guanosine) coupled with RNA-seq to distinguish endogenous vs. exogenous incorporation. Apply CRISPR-Cas9 knockout models for enzymes suspected of processing acetylated nucleosides. Normalize data against housekeeping RNAs (e.g., 18S rRNA) and include negative controls with non-acetylated guanosine .

Q. How do researchers address conflicting data on the metabolic fate of N-Acetyl-2',3'-Acetyl-Guanosine in eukaryotic vs. prokaryotic systems?

- Methodological Answer : Conduct comparative metabolomics using LC-HRMS to profile acetylated derivatives in E. coli vs. HeLa cell lysates. Annotate peaks with databases like METLIN and validate via synthetic standards. Use pathway enrichment analysis (e.g., KEGG) to identify species-specific enzymatic pathways (e.g., deacetylases) .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in N-Acetyl-2',3'-Acetyl-Guanosine toxicity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals and effect sizes to address variability in biological replicates. For high-throughput data, apply false discovery rate (FDR) corrections .

Q. How can researchers validate the specificity of antibodies targeting N-Acetyl-2',3'-Acetyl-Guanosine-modified RNA?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。